1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKDCNNTMDWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classical method for constructing tetrahydroisoquinoline scaffolds. For 1,2-dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid, this approach involves condensation of a β-arylethylamine derivative with a carbonyl compound under acidic conditions. For example, reaction of 2-(3,4-dimethoxyphenyl)ethylamine with methyl glyoxylate in polyphosphoric acid (PPA) yields the dihydroisoquinoline core, which is subsequently oxidized and functionalized. Modifications using silica-supported PPA (SiO₂-PPA) enhance reaction efficiency, achieving yields up to 85% with shorter reaction times (2–4 hours) compared to traditional acetic-trifluoroacetic acid systems.
Palladium-Catalyzed Cyclization
Palladium-mediated cross-coupling offers regioselective control in isoquinoline synthesis. A recent protocol employs 2-alkynylbenzaldoximes as precursors, cyclized via AgOTf-catalyzed activation followed by deoxygenation with CS₂. This method produces substituted isoquinolines in 72–95% yield , with the carboxylic acid group introduced via post-cyclization oxidation. For instance, treatment of 2-(phenylethynyl)benzaldoxime with AgOTf (10 mol%) and CS₂ in DMF at 60°C for 6 hours generates the 1-oxoisoquinoline intermediate, which is hydrolyzed to the carboxylic acid.
Functionalization and Side-Chain Modifications
Methyl Group Introduction
The 2-methyl substituent is typically incorporated via alkylation of intermediate amines or through use of methyl-containing precursors. In one approach, aminoacetaldehyde dimethylacetal reacts with veratrole (1,2-dimethoxybenzene) in PPA to form 2-methyl-1,2,3,4-tetrahydroisoquinoline, which is oxidized to the 1-oxo derivative. Subsequent nitration at position 6 and reduction yields the 6-amino intermediate, which is carboxylated via Sandmeyer reaction.
Carboxylic Acid Installation
Direct carboxylation is achieved through:
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Hydrolysis of Cyano Groups : 6-Cyano-2-methyl-1-oxoisoquinoline is hydrolyzed under acidic conditions (H₂SO₄, 100°C) to the carboxylic acid.
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Oxidation of Aldehydes : 6-Formyl derivatives are oxidized using KMnO₄ in aqueous acetone, achieving 78–82% conversion .
Comparative Analysis of Synthetic Routes
The Pd/AgOTf system offers superior regioselectivity for the 6-position, while PPA-based methods are cost-effective for large-scale synthesis.
Industrial-Scale Production Considerations
Catalyst Recycling
Silica-supported PPA is reusable for up to 5 cycles without significant activity loss, reducing waste in continuous processes. Filtration and drying at 100°C regenerates the catalyst, maintaining yields above 80% .
Purification Techniques
Chromatography-free purification is achieved via:
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Acid-Base Extraction : Crude product is dissolved in dilute HCl, washed with ethyl acetate, and precipitated at pH 6–7.
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Recrystallization : Ethanol/water (3:1) mixtures provide >98% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Inhibition of Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in DNA repair and cellular stress responses. Inhibitors of these enzymes have gained attention for their potential in cancer treatment, particularly in tumors with deficiencies in DNA repair mechanisms.
Selectivity and Efficacy
Studies have shown that derivatives of 1,2-dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid exhibit varying degrees of selectivity for PARP-1 and PARP-2. For instance, certain derivatives demonstrated IC50 values in the low nanomolar range against PARP-1 while maintaining selectivity for PARP-2 . This selectivity is crucial as it reduces potential side effects associated with non-selective inhibitors.
Friedel-Crafts Acylation
This method involves the acylation of isoquinoline derivatives using acyl chlorides, which has been shown to yield high purity products with good yields .
Suzuki Coupling Reactions
Another effective synthetic route is the use of Suzuki coupling reactions, which provide a means to introduce aryl groups into the isoquinoline framework, enhancing biological activity .
Recent studies have highlighted the biological activities associated with this compound and its derivatives:
Anticancer Properties
Research indicates that compounds derived from this scaffold exhibit significant cytotoxicity against various cancer cell lines, including breast and ovarian cancers. The mechanism is primarily attributed to their ability to inhibit PARP activity, leading to increased apoptosis in cancer cells .
Neuroprotective Effects
In addition to anticancer properties, some studies suggest that these compounds may also possess neuroprotective effects by modulating pathways involved in neurodegeneration .
Case Studies
Several case studies have documented the efficacy and safety profiles of this compound derivatives:
Mechanism of Action
The mechanism by which 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the carboxylic acid group can facilitate binding to active sites, enhancing its activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with structurally related molecules based on heterocyclic backbone, substituent positions, and functional groups.
Table 1: Key Structural and Functional Differences
Key Comparative Insights
Heterocyclic Backbone: Isoquinoline vs. Quinoline: The target compound’s isoquinoline scaffold differs from quinoline analogs (e.g., A682696) in nitrogen position, influencing electronic distribution and receptor binding . Quinoxaline and Pyrimidine: Quinoxaline (two nitrogens) and pyrimidine (smaller ring) derivatives exhibit distinct reactivity and bioactivity profiles. For example, the quinoxaline analog (C₁₂H₁₂N₂O₃) is noted for its use in biochemical research .
Substituent Effects: Position of Carboxylic Acid: The target’s carboxylic acid at position 6 contrasts with analogs like 6-methyl-2-oxoquinoline-3-carboxylic acid (position 3), which may alter solubility and target selectivity . Ester vs.
Synthetic Accessibility: The pyrroloquinoline derivative (C₁₄H₁₅NO₃) was synthesized with 73% yield using AlCl₃ catalysis, suggesting scalable routes for similar compounds .
Physicochemical Properties: Predicted properties like pKa (-0.44 for C₂₂H₂₁NO₄) and solubility (e.g., quinoxaline analog in DMSO) highlight trade-offs between lipophilicity and bioavailability .
Biological Activity
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid (CAS No. 1374652-18-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
The synthesis of this compound typically involves cyclization reactions of aniline derivatives with β-ketoesters, leading to the formation of isoquinoline derivatives under acidic conditions. Industrial methods may utilize continuous flow reactors to enhance yield and purity through advanced purification techniques like crystallization and chromatography.
The biological activity of this compound is largely attributed to its structural features, particularly the carboxylic acid group at the 6-position. This functional group enhances the compound's ability to interact with various molecular targets, including enzymes and receptors, influencing multiple biochemical pathways. The compound's mechanism may involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair processes. In vitro studies have demonstrated that derivatives exhibit significant inhibitory activity against PARP1 and PARP2 .
- Anticancer Activity : Research indicates that isoquinoline derivatives can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound and its derivatives:
| Biological Activity | IC50 Values | Study Reference |
|---|---|---|
| PARP1 Inhibition | 156 nM | |
| Cytotoxicity against MGC-803 cells | 5.1 μM | |
| Cytotoxicity against HGC-27 cells | 7.6 μM | |
| Selective inhibition of hCE2 | 2.0–13.2 μM |
Case Study 1: PARP Inhibition
In a study evaluating various isoquinoline derivatives for their inhibitory effects on PARP enzymes, this compound derivatives were found to exhibit over 80% inhibition at a concentration of 1 µM. The lead compound achieved an IC50 value of 156 nM against PARP1, indicating strong potential for therapeutic applications in cancer treatment .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of isoquinoline alkaloids highlighted that certain derivatives of the compound exhibited substantial cytotoxic effects on gastric cancer cell lines. The studies reported IC50 values as low as 5.1 μM for MGC-803 cells, showcasing the compound's potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Cyclization of substituted tetrahydroquinoline precursors using Lewis acids (e.g., AlCl₃) in high-boiling solvents (e.g., 1,2-dichlorobenzene) at 378 K yields the target compound. Yield optimization (73%) is achieved via pH adjustment (sodium bicarbonate) and recrystallization from ethanol . Alternative routes involve iodination of dihydroquinoline intermediates, as demonstrated in dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate synthesis .
- Key Parameters : Reaction time (5–12 hours), solvent choice, and catalyst stoichiometry significantly impact purity and yield.
Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent configurations?
- Analytical Workflow :
- X-ray crystallography confirms bond angles and intermolecular interactions (e.g., C–H⋯π, C–H⋯O hydrogen bonds) .
- ¹H NMR distinguishes cis/trans isomers by coupling constants and splitting patterns (e.g., methyl group signals at δ 1.15 ppm) .
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at 1731 cm⁻¹ for ester groups) .
Q. What biological activity screening strategies are applicable for this compound?
- Approach :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) and anticancer potential using cell viability assays (e.g., MTT) .
- Lead compound optimization : Modify the carboxylic acid moiety to enhance bioavailability (e.g., ester prodrugs) .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for chiral derivatives of this compound?
- Strategy : Use chiral auxiliaries (e.g., (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) during cyclization to enforce stereocontrol. Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Challenges : Competing pathways may lead to racemization; kinetic control via low-temperature reactions minimizes this .
Q. What structure-activity relationship (SAR) insights exist for analogs with modified substituents?
- Findings :
- Methoxy groups at position 6 enhance antimicrobial activity but reduce solubility.
- Methyl substitution at position 2 stabilizes the dihydroisoquinoline ring, improving metabolic stability .
Q. How can contradictory data on reaction yields or biological efficacy be resolved?
- Analysis Framework :
Reproducibility checks : Verify solvent purity, catalyst activation (e.g., anhydrous AlCl₃), and temperature control .
Meta-analysis : Cross-reference synthetic protocols (e.g., cyclization vs. iodination routes) to identify critical variables .
Statistical validation : Use Design of Experiments (DoE) to model multifactorial interactions .
Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
